(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid
Description
Structural and Functional Significance in Organoboron Chemistry
The structural architecture of this compound exemplifies the sophisticated design principles that characterize modern organoboron chemistry. The boronic acid functional group, represented by the B(OH)₂ moiety, serves as the central reactive element that defines the compound's participation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This boronic acid functionality exhibits the characteristic properties of organoboron compounds, including Lewis acidity and the ability to form reversible covalent complexes with molecules containing vicinal hydroxyl groups or other Lewis base donors. The electron-deficient nature of the boron center, combined with its trigonal planar geometry, enables the formation of carbon-carbon bonds through transmetallation processes that are fundamental to many synthetic transformations.
The incorporation of two fluorine atoms at the 3,4-positions of the phenyl ring introduces significant electronic modifications that influence both the reactivity and stability of the boronic acid functionality. Fluorine atoms, being the most electronegative elements, create a strong electron-withdrawing effect that impacts the electron density distribution throughout the aromatic system. This electronic modulation can enhance the electrophilic character of the boron center while simultaneously affecting the compound's solubility profile and metabolic stability. The strategic positioning of these fluorine atoms demonstrates the precision with which modern medicinal chemists can tune molecular properties to achieve desired pharmacological or synthetic characteristics.
The hydroxypiperidine substituent at the 5-position represents another layer of structural sophistication that contributes multiple functional advantages to the overall molecular design. The piperidine ring system provides a three-dimensional structural element that can influence molecular conformation and participate in hydrogen bonding interactions through its hydroxyl group. This structural feature enhances the compound's water solubility while providing additional sites for molecular recognition in biological systems. The piperidine moiety also introduces conformational flexibility that can be crucial for optimizing binding interactions with target proteins or enzymes in medicinal chemistry applications.
| Structural Component | Chemical Effect | Functional Significance |
|---|---|---|
| Boronic acid group B(OH)₂ | Lewis acid character, reversible covalent binding | Primary site for cross-coupling reactions, molecular recognition |
| 3,4-Difluoro substitution | Strong electron-withdrawing effect | Modulates electronic properties, enhances metabolic stability |
| Hydroxypiperidine moiety | Hydrogen bonding capability, conformational flexibility | Improves solubility, provides recognition sites |
| Aromatic phenyl core | π-electron system, structural rigidity | Provides scaffold for substitution, participates in π-π interactions |
The functional significance of this compound extends beyond its individual structural components to encompass its role as a versatile building block in complex synthetic sequences. The boronic acid functionality enables participation in palladium-catalyzed cross-coupling reactions, which have become fundamental tools for constructing carbon-carbon bonds in pharmaceutical synthesis. The compound serves as a key intermediate in the production of complex organic molecules, including pharmaceuticals and agrochemicals, where its unique combination of reactivity and selectivity can be exploited to achieve challenging synthetic transformations. The ability of boronic acids to form carbon-carbon bonds under relatively mild conditions, combined with their tolerance for various functional groups, makes this compound particularly valuable in late-stage functionalization strategies where sensitive molecular frameworks must be preserved.
Historical Context and Discovery in Boronic Acid Research
The development of this compound must be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's first synthesis and isolation of ethylboronic acid established the foundational principles of organoboron chemistry through a two-stage process involving diethylzinc and triethyl borate, followed by oxidation in air to yield the desired boronic acid product. This initial breakthrough demonstrated the feasibility of creating stable carbon-boron bonds and laid the groundwork for the extensive development of organoboron chemistry that would follow over the subsequent century and a half.
The historical trajectory of boronic acid research reveals a gradual evolution from simple alkyl and aryl boronic acids toward increasingly complex and functionalized derivatives. The early decades following Frankland's discovery were characterized by fundamental studies that established the basic reactivity patterns and synthetic methodologies for accessing organoboron compounds. However, the true potential of boronic acids in synthetic chemistry remained largely unrealized until the development of metal-catalyzed cross-coupling reactions in the latter half of the twentieth century. The introduction of the Suzuki-Miyaura reaction by Akira Suzuki and Norio Miyaura in 1979 represented a transformative moment in organoboron chemistry, establishing boronic acids as indispensable coupling partners for carbon-carbon bond formation.
The specific development of highly functionalized boronic acids, such as this compound, reflects the maturation of organoboron chemistry in the modern era. This evolution has been driven by several converging factors, including advances in synthetic methodology that enable the preparation of complex boronic acid derivatives, growing understanding of structure-activity relationships in medicinal chemistry, and increasing demand for sophisticated building blocks in pharmaceutical research. The incorporation of fluorine substituents into boronic acid frameworks represents a particularly significant development, as fluorine has become recognized as a crucial element for modulating pharmaceutical properties such as metabolic stability, bioavailability, and target selectivity.
The historical context of boron in medicinal applications provides additional perspective on the significance of compounds like this compound. Boron compounds have been utilized in human society for thousands of years, with early applications including the use of borax by ancient Babylonian and Egyptian civilizations. The medicinal applications of boron gained prominence in the eighteenth century with the development of boric acid as a mild antiseptic, and this therapeutic potential has continued to expand with the introduction of sophisticated boronic acid-based pharmaceuticals such as bortezomib, tavaborole, and crisaborole. These successful therapeutic applications have validated the potential of boronic acid chemistry in drug development and have motivated continued research into complex boronic acid derivatives.
| Historical Period | Key Development | Impact on Field |
|---|---|---|
| 1860 | Edward Frankland synthesizes first boronic acid | Establishes foundation of organoboron chemistry |
| 1950s-1960s | Theoretical development of boron cluster chemistry | Expands understanding of boron bonding and structure |
| 1979 | Suzuki-Miyaura reaction discovery | Revolutionizes synthetic applications of boronic acids |
| 1990s-2000s | First boronic acid pharmaceuticals approved | Validates therapeutic potential of organoboron compounds |
| 2000s-Present | Development of complex functionalized boronic acids | Enables sophisticated medicinal chemistry applications |
The contemporary significance of this compound can be understood as representing the culmination of these historical developments in boronic acid chemistry. This compound embodies the integration of multiple design principles that have emerged from decades of research, including the strategic use of fluorine substitution for property optimization, the incorporation of saturated heterocyclic rings for three-dimensional diversity, and the preservation of the essential boronic acid functionality that enables participation in established synthetic transformations. The molecule thus serves as both a practical tool for contemporary synthetic chemistry and a testament to the remarkable evolution of organoboron chemistry from its humble origins in Frankland's laboratory to its current status as an indispensable component of modern pharmaceutical research.
Properties
IUPAC Name |
[3,4-difluoro-5-(4-hydroxypiperidin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO3/c13-9-5-7(12(17)18)6-10(11(9)14)15-3-1-8(16)2-4-15/h5-6,8,16-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPHWWYDLAXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167578 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-71-2 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-hydroxy-1-piperidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through two key processes: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway are the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds.
Biological Activity
(3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with notable potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14BF2NO3
- Molecular Weight : 245.05 g/mol
Antibacterial Activity
Recent studies indicate that boronic acids, including this compound, exhibit significant antibacterial properties. The mechanism often involves the interaction of boronic acid groups with bacterial cell wall components, leading to cell lysis or inhibition of cell growth.
-
Mechanism of Action :
- Boronic acids can form reversible covalent bonds with diols present in bacterial polysaccharides.
- This interaction disrupts the structural integrity of the bacterial cell wall.
-
Case Study :
- A study explored the antibacterial efficacy of various boronic acids against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with enhanced boronic acid functionality showed increased aggregation and antibacterial activity due to improved binding to bacterial glycolipids .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Boron-containing compounds have been linked to apoptosis induction in cancer cells.
-
Mechanism of Action :
- The compound may inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors.
- It has been suggested that boronic acids can interfere with signaling pathways involved in cell proliferation and survival.
- Research Findings :
Comparative Biological Activities
The following table summarizes key findings regarding the biological activities of this compound compared to other boronic acids:
| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Inhibition of bacterial glycolipids; proteasome inhibition |
| Phenylboronic Acid | Moderate | Low | General disruption of cell wall integrity |
| Bortezomib | Low | High | Proteasome inhibitor leading to apoptosis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of (3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid is in the development of anticancer agents. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death. Studies have shown that derivatives of boronic acids exhibit potent cytotoxic effects against various cancer cell lines, making them valuable candidates for anticancer drug design .
Targeting Protein Interactions
The compound also serves as a tool for modulating protein-protein interactions. Boronic acids can form reversible covalent bonds with diols present in glycoproteins, which allows for selective targeting of specific proteins involved in disease pathways. This property is particularly useful in designing inhibitors for enzymes that are overexpressed in certain cancers .
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The high reactivity of boronic acids in these reactions facilitates the synthesis of complex organic molecules from simpler precursors. The presence of fluorine substituents enhances the electronic properties of the compound, potentially improving reaction yields and selectivity .
Sensor Development
Carbohydrate Sensors
Boronic acids are employed in the development of carbohydrate sensors due to their ability to selectively bind to sugars through reversible covalent interactions. This compound can be integrated into sensor platforms to detect glucose and other saccharides, which is particularly relevant for diabetes monitoring and food safety applications .
Material Science
Polymer Chemistry
In material science, boronic acids are being explored for their potential use in creating smart materials that respond to environmental changes. The ability of boronic acids to form dynamic covalent bonds allows for the development of polymers that can change properties based on pH or the presence of specific ions or molecules .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Analogues
Electronic and Steric Effects
- Electron-Withdrawing Fluorine Substituents: The 3,4-difluoro groups on the target compound reduce electron density at the boron center, enhancing its electrophilicity. This contrasts with electron-donating groups (e.g., –OCH₃), which decrease reactivity in cross-coupling reactions . Notably, 2-fluorophenylboronic acid exhibits moderate reactivity in Rh-catalyzed carbometalation (25% yield) , suggesting that ortho-fluorine may hinder steric access compared to meta/para positions.
- However, its hydroxyl group improves aqueous solubility, making the compound advantageous in biomedical applications (e.g., glucose-sensitive hydrogels ).
Reactivity in Catalytic Reactions
- Rhodium-Catalyzed Carbometalation: Ortho-substituted phenylboronic acids (e.g., 2-methyl or 2-chloro) show poor reactivity due to steric hindrance .
- Boronate Ester Formation: Substituents like –OH (as in the target) or –NH₂ (e.g., 3-aminophenylboronic acid ) stabilize tetrahedral boronate esters via hydrogen bonding, enhancing binding affinity for diols (e.g., glucose) .
Solubility and Stability
- Hydrophilicity :
The 4-hydroxypiperidine group confers higher aqueous solubility compared to hydrophobic analogues like (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid . - Acid-Base Stability :
Electron-withdrawing fluorine substituents stabilize the boronic acid against hydrolysis in basic conditions , a critical factor in drug delivery systems .
Pharmaceutical Intermediates
The hydroxypiperidine moiety in the target compound is structurally similar to pharmacophores in kinase inhibitors and CNS drugs. Its analogues, such as (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid , are marketed as pharmaceutical intermediates, highlighting the therapeutic relevance of such scaffolds.
Sensor Technologies
Phenylboronic acids with –OH groups (e.g., the target) form stronger complexes with polyols like glucose, making them ideal for non-enzymatic glucose sensors . In contrast, non-hydroxylated analogues (e.g., 2-fluorophenylboronic acid) lack this binding enhancement.
Limitations and Challenges
- Synthetic Accessibility :
The target compound’s complex structure may require multi-step synthesis, unlike simpler analogues like 2-fluorophenylboronic acid. - Stability in Storage : Boronic acids with hydrophilic groups (e.g., –OH) are prone to dimerization or oxidation, necessitating careful storage at 4–8°C .
Preparation Methods
Synthesis of the Aryl Halide Precursor
- Starting from a suitably substituted aryl halide such as 3,4-difluoro-5-bromophenyl derivative, the 4-hydroxypiperidin-1-yl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) to install the piperidinyl group at position 5.
Palladium-Catalyzed Miyaura Borylation
The aryl halide bearing the 4-hydroxypiperidin-1-yl substituent is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) and a palladium catalyst such as Pd(dppf)Cl2 under inert atmosphere (nitrogen or argon) in a solvent like DMF or dioxane.
Reaction conditions typically involve heating at 70–90 °C for several hours with a base such as potassium acetate or sodium hydroxide.
Hydrolysis of Boronic Ester to Boronic Acid
The resulting boronic ester is hydrolyzed to the free boronic acid using oxidative conditions, for example, ammonium acetate and sodium periodate in aqueous acetone at room temperature.
The crude product is purified by trituration with hexane/dichloromethane mixtures or recrystallization to yield the pure boronic acid.
Alternative Ortho-Lithiation Route (If Required)
- If regioselectivity or steric hindrance complicates the borylation, ortho-lithiation of a suitable sulfonyl fluoride or halogenated intermediate followed by quenching with triisopropyl borate and acidic workup can be employed to install the boronic acid group at the desired position.
Data Table Summarizing Key Preparation Parameters
*Yields are approximate based on analogous reactions reported in literature.
Research Findings and Notes
The presence of fluorine substituents generally enhances the stability of the boronic acid but can reduce the reactivity of the aryl halide in cross-coupling, necessitating optimized catalyst and base systems.
The 4-hydroxypiperidin-1-yl substituent requires mild conditions to avoid decomposition or side reactions, especially during hydrolysis steps.
Purification techniques such as trituration with hexane/dichloromethane mixtures and recrystallization are effective for isolating high-purity boronic acids.
Ortho-substituted boronic acids can be more challenging to prepare due to steric hindrance and may require alternative lithiation/borylation strategies.
The described synthetic approaches are supported by studies on related arylboronic acids with sulfonyl fluoride or fluorine substituents, demonstrating the feasibility of these methods for complex substituted boronic acids.
Q & A
Q. What strategies improve the compound’s selectivity in multi-target drug discovery?
- Methodological Answer : Fragment-based screening (X-ray crystallography or NMR) identifies off-target binding. Structure-guided mutagenesis of target proteins (e.g., altering active-site residues) validates specificity. ’s glycoprotein binding studies suggest using glycan competition assays to reduce off-target interactions .
Practical Experimental Design
Q. How can boronic acid stability during long-term storage be monitored?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR and HPLC analyses detect degradation. recommends storing under nitrogen and using stabilizers (e.g., neopentyl glycol) to slow oxidation .
Q. What in vitro models best predict the compound’s efficacy in neurodegenerative disease research?
- Methodological Answer : Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons treated with amyloid-β or tau aggregates assess neuroprotection. Boronic acid’s ability to inhibit proteasomes () makes it relevant for studying proteinopathy clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
